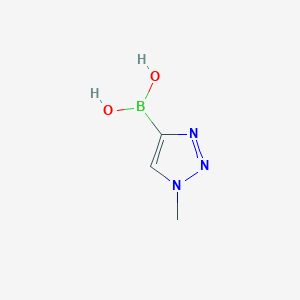

1-Methyl-1,2,3-triazole-4-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-1,2,3-triazole-4-boronic acid is an organoboron compound with the molecular formula C3H6BN3O2 This compound is notable for its unique structure, which includes a triazole ring and a boronic acid group

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3-triazole-4-boronic acid can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1,2,3-triazole with boronic acid derivatives under controlled conditions. The reaction typically requires a catalyst and may be carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functional group enables 1-methyl-1,2,3-triazole-4-boronic acid to participate in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl or heteroaryl halides. This reaction typically employs palladium catalysts under mild conditions.

Key Findings:

-

In a study synthesizing 1H-1,2,3-triazole analogs, this compound underwent coupling with diverse arylboronic acids (e.g., 4-fluorophenyl, 3-methoxyphenyl) using Pd(OAc)₂ (5 mol%) and K₂CO₃ in a THF/H₂O (3:1) solvent system at 85–90°C .

-

Yields ranged from 82% to 91% , demonstrating high efficiency even with electron-withdrawing or donating substituents on the arylboronic acid .

Mechanistic Insight : The boronic acid group coordinates to palladium during the catalytic cycle, facilitating transmetalation. The triazole ring’s electron-deficient nature may enhance oxidative addition kinetics .

Role in β-Lactamase Inhibition

Though not a direct chemical reaction, structural studies reveal that the triazole-boronic acid motif mimics the tetrahedral intermediate of β-lactam hydrolysis. In enzyme inhibition:

-

The boronic acid forms a covalent bond with the catalytic serine residue (Ser64) in class C β-lactamases .

-

The triazole ring occupies the amide-binding pocket, acting as a bioisostere for the substrate’s carbonyl group .

| Inhibitor | Kₐ (nM) | Structural Interaction |

|---|---|---|

| Compound 6q (triazole-boronic acid) | 90 | Cation-π interaction with Arg340 |

| Parent amide analog | 310 | Hydrogen bonding with Asn152 |

This bioisosteric replacement validates the triazole-boronic acid scaffold’s adaptability in medicinal chemistry .

Stability and Reactivity Considerations

-

Hydrolytic Stability : The boronic acid group is prone to protodeboronation under acidic or aqueous conditions, necessitating anhydrous reaction setups .

-

Electronic Effects : The electron-withdrawing triazole ring reduces the boronic acid’s Lewis acidity compared to phenylboronic acids, potentially slowing transmetalation in couplings.

科学的研究の応用

Synthesis of Triazole Derivatives

1-Methyl-1,2,3-triazole-4-boronic acid serves as a precursor for synthesizing various triazole derivatives through click chemistry. This method allows for the rapid formation of triazoles linked to diverse functional groups, enhancing their utility in drug development and materials science .

Fluorescent Sensors Development

The compound has been utilized in the development of fluorescent sensors for saccharide detection. By linking phenylboronic acid receptors with fluorophores via a triazole linker, researchers have created sensors that exhibit enhanced binding affinities for sugars like fructose. This application is significant in biochemical sensing and diagnostics .

Catalysis in Organic Reactions

Boronic acids are known for their role as catalysts and reagents in organic synthesis. This compound can participate in various coupling reactions, including Suzuki-Miyaura cross-coupling reactions. Its ability to stabilize intermediates makes it an essential component in synthesizing complex organic molecules .

Case Study 1: Synthesis of Triazole-linked Sensors

A study demonstrated the synthesis of triazole-linked fluorescent sensors using this compound. The research highlighted that the electronic properties of the triazole influence the binding strength to sugars significantly. The sensors exhibited binding constants ranging from 1.6×102 M−1 for fructose .

| Sensor Type | Binding Constant (M⁻¹) | Fluorescence Response |

|---|---|---|

| Triazole-linked sensor | 1.6×102 | Enhanced |

| Traditional sensor | Lower | Standard |

Case Study 2: Application in Drug Development

In medicinal chemistry, this compound has been investigated for its inhibitory effects on β-lactamases. A structure-activity relationship study revealed that modifications to the triazole ring significantly influenced the compound's efficacy against resistant bacterial strains .

| Modification Type | Inhibition Efficacy |

|---|---|

| Unmodified | Base Level |

| Methyl Substitution | Increased |

| Hydroxyl Group Addition | Further Increased |

作用機序

The mechanism of action of 1-Methyl-1,2,3-triazole-4-boronic acid largely depends on its application:

In Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond.

In Biological Systems: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and molecular recognition.

類似化合物との比較

1-Methylpyrazole-4-boronic acid: Similar structure but with a pyrazole ring instead of a triazole ring.

1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid: Contains a tetrahydropyridine ring, offering different reactivity and applications.

Uniqueness: 1-Methyl-1,2,3-triazole-4-boronic acid is unique due to its triazole ring, which provides distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly valuable in applications requiring specific interactions with biological targets or in complex organic syntheses .

生物活性

1-Methyl-1,2,3-triazole-4-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug design and synthesis. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is an organoboron compound characterized by a triazole ring. It can be synthesized through various methods, including the reaction of 1-methyl-1,2,3-triazole with boronic acid derivatives under controlled conditions. The typical synthesis requires a catalyst and may be conducted under inert atmosphere to prevent oxidation .

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors within biological systems. This compound can act as a pharmacophore in drug design, enhancing binding affinity and selectivity by substituting traditional functional groups like carboxylic acids or phenols .

Key Mechanisms:

- Enzyme Inhibition : Triazoles can inhibit specific enzymes involved in critical biochemical pathways, leading to altered cellular functions.

- Gene Expression Modulation : Interaction with biomolecules may result in changes in gene expression profiles .

- Cross-Coupling Reactions : In synthetic organic chemistry, it plays a crucial role in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .

Biological Activities

Research has demonstrated a range of biological activities associated with this compound:

Antimicrobial Activity

Triazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that related triazole compounds exhibit significant activity against various bacterial strains .

Anti-inflammatory Effects

Research indicates that triazoles can modulate inflammatory responses. In vitro studies have shown that certain derivatives significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) .

Antitumoral Properties

The compound has been investigated for its potential anticancer effects. It has been reported that triazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substituents exhibited enhanced antibacterial activity compared to traditional antibiotics .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | 2.0 | Moderate |

| Compound C | 5.0 | Low |

Study 2: Anti-inflammatory Response

In another study focusing on anti-inflammatory properties, derivatives of 1-methyl-1,2,3-triazole were tested for their effects on cytokine release in stimulated PBMC cultures. The results showed a significant reduction in TNF-α levels across several compounds at varying concentrations.

| Compound | TNF-α Reduction (%) at 50 µg/mL |

|---|---|

| Compound D | 60 |

| Compound E | 50 |

| Compound F | 30 |

Pharmacokinetics

The pharmacokinetic profile of organoboron compounds like this compound suggests good stability and the ability to cross cell membranes due to their small size and polarity. This facilitates their distribution throughout the body .

特性

IUPAC Name |

(1-methyltriazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BN3O2/c1-7-2-3(4(8)9)5-6-7/h2,8-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSONEOVKCIUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=N1)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。